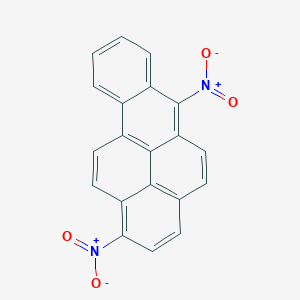

1,6-Dinitrobenzo(a)pyrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

128714-75-0 |

|---|---|

Molecular Formula |

C20H10N2O4 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

1,6-dinitrobenzo[a]pyrene |

InChI |

InChI=1S/C20H10N2O4/c23-21(24)17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22(25)26/h1-10H |

InChI Key |

ZBUIFCQCAOFRJN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |

Other CAS No. |

128714-75-0 |

Synonyms |

1,6-dinitrobenzo(a)pyrene 1,6-DNBP |

Origin of Product |

United States |

Environmental Occurrence and Formation Pathways of 1,6 Dinitrobenzo a Pyrene

Primary Emissions from Combustion Processes

Primary emissions refer to the direct release of 1,6-dinitrobenzo(a)pyrene into the atmosphere from its source. This typically occurs in high-temperature environments where the necessary precursor compounds and nitrating agents are simultaneously present.

This compound is classified as a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). nih.gov While some nitro-PAHs are formed secondarily in the atmosphere, others are emitted directly from combustion sources. aaqr.org Anthropogenic, or human-caused, activities are the primary sources of these emissions.

Key anthropogenic sources include the exhaust from diesel and gasoline engines. researchgate.net During the high-temperature, high-pressure combustion process within an engine, the parent PAH, benzo(a)pyrene, can be formed and subsequently undergo nitration reactions with nitrogen oxides (NOx) also present in the exhaust. aaqr.org This process can lead to the formation of various dinitropyrenes and dinitrobenzo(a)pyrenes. researchgate.netnih.gov For instance, studies have identified 1,6-dinitropyrene (B1200346) in diesel exhaust particulate extracts. nih.gov Emissions from municipal waste incinerators are another documented source of dinitropyrenes, which are formed through similar chemical processes. oup.comoup.com The presence of compounds like 6-nitrodibenzo[a]pyrene in plume gases is considered indicative of primary combustion formation, suggesting a similar origin for this compound. aaqr.org

The formation of this compound is fundamentally linked to the incomplete combustion of organic materials. nih.govnih.gov Its precursor, benzo(a)pyrene (BaP), is not manufactured commercially but is a ubiquitous environmental contaminant generated during the incomplete burning of substances such as fossil fuels (coal, oil, gas), wood, garbage, and other organic matter. d-nb.infoconcawe.eu

This initial formation of BaP occurs in sources ranging from industrial processes and power plants to vehicle engines and residential wood-burning stoves. concawe.eu Once BaP is formed, it can be converted into its mono-nitro and di-nitro derivatives, including this compound, through nitration reactions. nih.gov This conversion can happen directly within the combustion source or later in the atmosphere.

Anthropogenic Sources (e.g., Diesel Exhaust, Incinerators)

Secondary Atmospheric Formation

Secondary formation occurs when the parent compound, benzo(a)pyrene, is released into the atmosphere and then chemically transformed into this compound through reactions with other atmospheric pollutants. These reactions can take place in the gas phase or on the surface of airborne particles.

Once in the atmosphere, gaseous benzo(a)pyrene is subject to transformation by a variety of oxidants. bham.ac.ukrsc.org The primary pathway for the atmospheric degradation of gas-phase PAHs is through reaction with the hydroxyl radical (OH). bham.ac.ukrsc.org This reaction is particularly dominant during the daytime, as sunlight is required for the formation of OH radicals. aaqr.org The established mechanism involves the addition of an OH radical to the benzo(a)pyrene molecule, forming a PAH-OH adduct. rsc.org This unstable intermediate can then react with nitrogen dioxide (NO2), another common air pollutant, to yield a nitro-PAH derivative. bham.ac.ukrsc.org

Benzo(a)pyrene, a high molecular weight PAH, is predominantly found adsorbed onto the surface of airborne particulate matter rather than in the gas phase. npl.co.uk This particulate-bound BaP can undergo heterogeneous reactions, where a gaseous pollutant reacts with a substance on a solid surface. npl.co.uk

Studies have shown that BaP adsorbed on particles like fly ash or other aerosols readily reacts with gaseous nitrogen dioxide (NO2) to form nitro- and dinitro-derivatives. nih.gov One study demonstrated the ready production of dinitro-BaP when BaP adsorbed on fly ash was exposed to NO2 at concentrations relevant to polluted air. nih.gov Similarly, heterogeneous reactions of particulate-bound PAHs with ozone, nitrate (B79036) radicals (NO3), and hydroxyl radicals (OH) are known to occur. acs.org These reactions on the surface of particles are a key pathway for the formation of this compound in the atmosphere. nih.govacs.org

Environmental conditions play a critical role in determining the dominant formation pathways of this compound. researchgate.net Solar radiation is a key factor, as it drives the formation of hydroxyl (OH) radicals, making the OH-initiated reaction pathway the primary source of nitro-PAHs during daylight hours, especially in summer. aaqr.orgresearchgate.net In tropical regions with strong solar radiation, the atmospheric transformation of PAHs to their nitro-derivatives is favored. researchgate.net

Seasonal variations significantly influence formation mechanisms. aaqr.org In summer, enhanced photochemical activity and higher temperatures increase the rate of secondary formation. researchgate.net Conversely, in winter, reduced sunlight limits the OH radical pathway. aaqr.org During this time, primary emissions from heating can become a more significant source, and nighttime chemistry involving the nitrate radical (NO3) plays a a more dominant role in secondary formation. aaqr.org The lower temperatures in winter also favor the partitioning of PAHs onto particles, making them more available for heterogeneous reactions. d-nb.info

Data Tables

Table 1: Summary of Formation Pathways for Dinitrobenzo(a)pyrenes

| Formation Type | Reactants | Phase | Key Conditions |

| Primary | Benzo(a)pyrene + Nitrogen Oxides (NOx) | Gas/Solid (in situ) | High temperature and pressure (e.g., diesel engines, incinerators). aaqr.orgnih.gov |

| Secondary (Gas-Phase, Daytime) | Benzo(a)pyrene + OH radical, then + NO2 | Gas | Presence of sunlight (for OH radical formation). aaqr.orgrsc.org |

| Secondary (Gas-Phase, Nighttime) | Benzo(a)pyrene + NO3 radical | Gas | Absence of sunlight. aaqr.orgbham.ac.uk |

| Secondary (Heterogeneous) | Particulate-bound Benzo(a)pyrene + NO2 / O3 / OH / NO3 | Gas-Solid | Occurs on the surface of airborne particles (e.g., soot, fly ash). nih.govacs.org |

Heterogeneous Reactions Involving Gaseous and Particulate Phases

Environmental Distribution in Ambient Matrices (e.g., Air, Soil)

1,6-Dinitrobenzo[a]pyrene is a nitrated derivative of the potent polycyclic aromatic hydrocarbon (PAH), benzo[a]pyrene (B130552). While its formation through the nitration of benzo[a]pyrene is established, specific quantitative data regarding its concentration in ambient environmental matrices such as air and soil are limited in scientific literature. Its presence is often inferred from the detection of its parent compound and other related nitro-PAHs.

Research indicates that dinitro-PAHs are generally found in the environment as a result of atmospheric reactions and emissions from combustion sources. For instance, isomers such as 3,6-dinitrobenzo[a]pyrene have been detected in airborne particulate matter. In one study conducted in Santiago, Chile, 3,6-dinitrobenzo[a]pyrene was identified in airborne particulates, though it was noted that the compound is readily decomposed by UV irradiation. nih.gov This suggests that while dinitrobenzo[a]pyrenes can be present in the atmosphere, their persistence may be limited by environmental factors.

Studies have confirmed the presence of various dinitrobenzo[a]pyrene isomers in laboratory settings and specific environmental samples, often focusing on their mutagenic properties rather than widespread environmental quantification. For example, research has compared the biological activity of 1,6-dinitrobenzo[a]pyrene with its 3,6-isomer, indicating that both compounds are subjects of toxicological studies. oup.comoup.com The parent compound, benzo[a]pyrene, is ubiquitously found in urban soils, with concentrations varying widely depending on the proximity to emission sources like traffic and industrial areas. navy.milnih.govbohrium.comrsc.org The presence of benzo[a]pyrene suggests the potential for the in-situ formation of its nitrated derivatives, including 1,6-dinitrobenzo[a]pyrene, in the soil matrix. However, direct quantitative measurements for the 1,6-isomer remain scarce.

Detailed Research Findings

The available research provides more qualitative than quantitative insights into the environmental distribution of 1,6-dinitrobenzo[a]pyrene. Studies often group it with other nitro-PAHs or focus on more abundant isomers.

Data on 1,6-Dinitrobenzo[a]pyrene and Related Compounds in Air

While specific concentrations for 1,6-Dinitrobenzo[a]pyrene in ambient air are not detailed in the reviewed studies, data for a related isomer provides context for the potential levels of dinitrobenzo[a]pyrenes in atmospheric particulates.

| Compound | Location | Matrix | Concentration | Citation |

| 3,6-Dinitrobenzo[a]pyrene | Santiago, Chile | Airborne Particulates | 0.01 µg/g (of total particulates) | nih.gov |

| 3,6-Dinitrobenzo[a]pyrene | Santiago, Chile | Air | 0.002 ng/m³ | nih.gov |

| 1,6-Dinitrobenzo[a]pyrene | - | - | Data not available in cited sources | - |

Data on 1,6-Dinitrobenzo[a]pyrene and Related Compounds in Soil

Direct quantification of 1,6-Dinitrobenzo[a]pyrene in soil samples is not prominently reported. The parent compound, benzo[a]pyrene, is extensively monitored and its presence indicates potential for the formation of nitrated derivatives.

| Compound | Location | Matrix | Concentration Range | Citation |

| Benzo[a]pyrene | Camp Justice (Former Airfield) | Soil | 0.33 mg/kg (average) - 16 mg/kg (highest) | navy.mil |

| Benzo[a]pyrene | Hangzhou, China (Urban) | Surface Soil | 180.77 - 1981.45 µg/kg | bohrium.com |

| Sum of 15 PAHs | Glasgow, UK (Urban) | Soil | 1487 - 51,822 µg/kg | rsc.org |

| Sum of 15 PAHs | Torino, Italy & Ljubljana, Slovenia (Urban) | Soil | 89.5 - 4488 µg/kg | rsc.org |

| 1,6-Dinitrobenzo[a]pyrene | - | - | Data not available in cited sources | - |

Advanced Analytical Methodologies for 1,6 Dinitrobenzo a Pyrene Detection and Quantification

Chromatographic Techniques

Chromatographic methods, particularly when coupled with sensitive detectors, form the cornerstone of quantitative analysis for 1,6-dinitrobenzo(a)pyrene. These techniques offer the necessary separation efficiency to isolate the target analyte from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors (e.g., Fluorescence, UV)

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of nitrated polycyclic aromatic hydrocarbons (NPAHs) due to its high specificity and sensitivity. thermofisher.com For the determination of dinitropyrenes (DNPs), including the 1,6-isomer, HPLC systems are often equipped with fluorescence and ultraviolet (UV) detectors. researchgate.net

A common approach involves the use of a reversed-phase HPLC column, such as a C18 column, with a mobile phase typically consisting of a water/acetonitrile (B52724) or methanol/water gradient. thermofisher.comnist.gov UV detection can be performed at a specific wavelength, for instance, 235 nm, to monitor the elution of the compounds. nist.gov However, fluorescence detection often provides greater sensitivity. Since dinitropyrenes themselves are not highly fluorescent, an online reduction step is frequently employed. researchgate.netresearchgate.net In this setup, the column effluent passes through a catalyst column (e.g., packed with platinum and rhodium-coated alumina) to reduce the nitro groups to highly fluorescent amino groups, which are then detected. nih.gov This post-column derivatization significantly enhances the detection limits, allowing for quantification in the picogram range. nih.gov For instance, detection limits for DNP isomers have been reported to be in the range of 0.7 to 4 pg. nih.gov

| Parameter | HPLC with UV Detection | HPLC with Fluorescence Detection (post-column reduction) |

| Principle | Measures the absorption of UV light by the analyte. nist.gov | Measures the fluorescence of the reduced (amino) analyte. nih.gov |

| Sensitivity | Generally lower than fluorescence detection. | High, with detection limits in the picogram range. nih.gov |

| Selectivity | Good, but can be affected by co-eluting compounds that absorb at the same wavelength. | Very high, as only compounds that can be reduced to fluorescent derivatives are detected. researchgate.net |

| Common Mobile Phase | Methanol/water or Acetonitrile/water gradients. thermofisher.comnist.gov | Similar to UV detection. nih.gov |

| Typical Column | Reversed-phase C18. nist.gov | Reversed-phase polymeric or monomeric ODS. nih.gov |

Sample Preparation and Clean-up Strategies

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis, aimed at extracting the analyte from the sample matrix and removing interfering substances. mdpi.comepa.gov The choice of extraction and clean-up method depends on the sample type, such as airborne particulates, soil, or water. nih.govmdpi.com

For solid samples like soil or airborne particulate matter, common extraction techniques include Soxhlet extraction, ultrasonic extraction, and accelerated solvent extraction (ASE). mdpi.combioline.org.br Solvents such as dichloromethane (B109758), hexane, or mixtures like benzene-ethanol are frequently used. researchgate.netbioline.org.br For aqueous samples, liquid-liquid extraction (LLE) with solvents like dichloromethane or solid-phase extraction (SPE) are standard procedures. mdpi.com SPE is increasingly popular due to its lower solvent consumption and potential for automation. mdpi.com

Following extraction, a clean-up step is essential to remove co-extracted matrix components that could interfere with the analysis. epa.gov Column chromatography using adsorbents like silica (B1680970) gel or Florisil is a widely used clean-up technique. epa.govtandfonline.com A multi-stage clean-up process can be employed for complex samples, which may involve fractionation on a silica gel column followed by further purification using preparative HPLC. nih.gov This ensures that the final extract is sufficiently clean for injection into the analytical HPLC system, preventing column contamination and enhancing detection sensitivity. nih.gov

| Technique | Principle | Application | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous extraction of a solid sample with a cycling solvent. bioline.org.br | Soil, Sediments, Particulates. bioline.org.br | Exhaustive extraction. | Time-consuming, large solvent volume. bioline.org.br |

| Ultrasonic Extraction | Use of ultrasonic waves to enhance solvent extraction. bioline.org.br | Soil, Particulates. bioline.org.br | Faster than Soxhlet. | May not be as exhaustive. bioline.org.br |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid sample. mdpi.com | Water, liquid extracts. mdpi.com | High selectivity, low solvent use, can be automated. mdpi.com | Potential for sample loss, requires specialized cartridges. mdpi.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. mdpi.com | Water samples. mdpi.comblackmeditjournal.org | Simple and effective. | Requires large volumes of organic solvents. bioline.org.br |

| Silica Gel Column Chromatography | Separation based on polarity using a silica gel stationary phase. epa.gov | Clean-up of extracts from various matrices. nih.govepa.gov | Effective removal of polar interferences. | Can be labor-intensive. |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound, providing detailed information about its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides direct information about the carbon skeleton of a molecule. bhu.ac.in For this compound, each non-equivalent carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the substitution pattern. researchgate.net The chemical shifts of the carbon atoms are influenced by the electron-withdrawing nitro groups, causing downfield shifts for the carbons directly attached to them and affecting the electronic environment of the entire aromatic system. researchgate.netjst.go.jp Two-dimensional NMR techniques, such as HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often used to definitively assign the signals of all carbon and proton atoms in the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy

UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions of this compound. The UV-Vis absorption spectrum is characterized by distinct bands corresponding to π-π* transitions within the polycyclic aromatic system. researchgate.net The position and intensity of these absorption bands are sensitive to the substitution pattern.

Steady-state fluorescence spectroscopy reveals information about the de-excitation pathways of the molecule. 1,6-Dinitropyrene (B1200346) exhibits low fluorescence quantum yields, indicating that nonradiative processes are the primary relaxation pathways. researchgate.net The emission spectrum, when observable, is typically broad and can be influenced by the solvent environment. researchgate.net For some nitrated PAHs, phosphorescence spectra can be measured at low temperatures (e.g., 77 K) to study the triplet excited state. researchgate.net

| Spectroscopic Data | Wavelength/Shift | Solvent/Conditions |

| UV-Vis Absorption | Specific peaks corresponding to S₀ → S₂ transitions. For pyrene (B120774), prominent peaks are around 326 nm and 343 nm. researchgate.net The presence of nitro groups modifies these transitions. | Typically measured in solvents like acetonitrile or cyclohexane. researchgate.net |

| Fluorescence Emission | Low quantum yield for 1,6-DNP (1.2% to 2.7%). researchgate.net Emission of the parent compound, pyrene, shows monomer emission around 376 nm and 396 nm. researchgate.net | Acetonitrile, Cyclohexene. researchgate.net |

| Phosphorescence | Can be measured at 77 K in a glass matrix. researchgate.net | e.g., 30% ethyl acetate/1-propanol glass. researchgate.net |

Infrared (IR) and Raman Spectroscopy

In the IR spectrum of this compound, characteristic bands for the nitro group are prominent. These include the asymmetric (νas(NO₂)) and symmetric (νs(NO₂)) stretching vibrations, which are typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. sfasu.edu The exact frequencies of these bands can provide information about the electronic environment of the nitro groups. Other bands in the spectrum correspond to C-H and C-C stretching and bending vibrations of the benzo[a]pyrene (B130552) backbone. sfasu.edu

Raman spectroscopy offers complementary information. While IR absorption is strong for polar bonds like the N-O bonds in the nitro group, Raman scattering is often more sensitive to the vibrations of the non-polar aromatic carbon framework. mt.comspectroscopyonline.com Therefore, Raman spectra can provide detailed information about the skeletal vibrations of the polycyclic system. Density Functional Theory (DFT) calculations are often used in conjunction with experimental spectra to assign the observed vibrational modes accurately. sfasu.edunih.gov

| Vibration Type | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

| Asymmetric NO₂ Stretch | 1500 - 1600 | Infrared |

| Symmetric NO₂ Stretch | 1300 - 1400 | Infrared |

| Aromatic C-H Stretch | > 3000 | Infrared & Raman |

| Aromatic C=C Stretch | ~1600 | Infrared & Raman |

| C-H Out-of-Plane Bending | 700 - 900 | Infrared |

Mass Spectrometry Approaches

Mass spectrometry (MS) is an indispensable analytical tool for the identification and quantification of this compound. Its high sensitivity and selectivity, especially when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), enable the detection of trace amounts of the compound in complex environmental matrices. The molecular formula for this compound is C₂₀H₁₀N₂O₄, and it has a monoisotopic mass of 342.064057 g/mol , which are fundamental parameters for its mass spectrometric analysis. epa.gov

Mass spectrometry-based methods are favored for their specificity, which is crucial for distinguishing between various isomers of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). researchgate.net Research on related dinitrated PAHs, such as 3,6-dinitrobenzo[e]pyrene, has successfully used mass spectra to identify the compound based on its molecular weight of m/z 342. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds like nitro-PAHs. The chromatographic separation provided by the GC is essential for distinguishing between different mononitrated and dinitrated isomers before they enter the mass spectrometer for detection. semanticscholar.orgresearchgate.net For instance, GC-MS analysis has been successfully employed to separate isomers of mononitrobenzo[a]pyrene, such as 1-, 3-, and 6-nitrobenzo[a]pyrene, using a Finnigan Ultra Trace GC-Mass DSQ spectrometer in the positive ion chemical ionization mode. semanticscholar.orgresearchgate.net This technique was also instrumental in the identification of 3,6-dinitrobenzo[a]pyrene in airborne particulate matter and in analyzing its decomposition product, 3-nitrobenzo[a]pyrene-6-quinone. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for analyzing nitro-PAHs in various samples. researchgate.netnih.gov This approach offers high sensitivity and is suitable for a wide range of matrices, including food and environmental samples. nih.gov Techniques such as ultra-high-performance liquid chromatography (UHPLC) provide efficient separation of analytes prior to detection. nih.govchromatographyonline.com

The choice of ionization source is critical for achieving optimal sensitivity and minimizing matrix interference. Common ionization techniques include:

Electrospray Ionization (ESI): ESI is a soft ionization technique that can be operated in both positive and negative ion modes. In negative ion mode ESI, nitro-PAHs characteristically produce M⁻, [M - H]⁻, and [M - H + 16]⁻ ions. nih.gov A key fragmentation pathway for nitro-PAHs under these conditions is the constant neutral loss of 30 u, which likely corresponds to the loss of a nitro group (NO). nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is often chosen for the analysis of PAHs and their derivatives due to its robustness and reduced susceptibility to matrix effects compared to ESI. sciex.com A method using salting-out assisted liquid-liquid extraction followed by UHPLC-(+)APCI-MS/MS has been developed for the determination of nitrated PAHs in honey, achieving limits of detection (LODs) in the range of 0.26 to 7.42 ng g⁻¹. nih.gov

Laser Desorption Ionization (LDI): Used with time-of-flight (TOF) mass analyzers, LDI in negative ion mode has been shown to be selective for nitro-PAHs. acs.org This method produces intense molecular anions as well as characteristic fragment ions such as CN⁻ and NO₂⁻, which serve as indicators for the presence of nitro-PAHs. acs.org

Tandem mass spectrometry (MS/MS), often performed on triple quadrupole instruments, enhances selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM). sciex.com In MRM, a specific precursor ion (e.g., the molecular ion of this compound at m/z 342) is selected and fragmented, and then a specific product ion is monitored. This process significantly reduces background noise and allows for accurate quantification at very low concentrations. For dinitrated compounds, the presence of two nitro groups can enhance the electrophilic nature of the molecule, leading to the capture of an electron to form an [M+e⁻]⁻ ion in the negative mode. researchgate.net

Data Tables

The following tables summarize key mass spectrometric parameters and performance data from relevant research findings.

| Parameter | Value/Information | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₁₀N₂O₄ | epa.gov |

| Monoisotopic Mass | 342.064057 Da | epa.gov |

| Nominal Mass (as m/z) | 342 | nih.gov |

| Key Fragmentation (Negative Ion Mode) | Neutral loss of 30 u (NO) | nih.gov |

| Characteristic Fragment Ions (LDI) | CN⁻ and NO₂⁻ | acs.org |

| Analytical Technique | Matrix | Analyte Class | Limit of Detection (LOD) / Quantification (LOQ) | Reference |

|---|---|---|---|---|

| SALLE-UHPLC-(+)APCI-MS/MS | Honey | Nitrated PAHs (NPAHs) | LOD: 0.26–7.42 ng g⁻¹ | nih.gov |

| SPE-UHPLC-MS/MS | Urine | Amino-PAHs (NPAH metabolites) | LOQ: 0.009–0.378 µg L⁻¹ | chromatographyonline.com |

Metabolic Transformation and Bioactivation Mechanisms of 1,6 Dinitrobenzo a Pyrene

Nitroreduction Pathways

The initial and rate-limiting step in the metabolic activation of 1,6-dinitrobenzo[a]pyrene is the reduction of one of its nitro groups. This process can be catalyzed by a variety of enzymes located in different subcellular compartments.

Enzymatic Reduction to N-Hydroxyarylamines

The nitroreduction of 1,6-dinitrobenzo[a]pyrene proceeds sequentially, first forming a nitroso intermediate and then an N-hydroxyarylamine. This N-hydroxyarylamine is a key metabolite that can undergo further activation. nih.gov This reduction is a crucial step, as the resulting N-hydroxyarylamine is a precursor to highly reactive species.

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1)

Cytochrome P450 (CYP) enzymes, particularly those in family 1, play a significant role in the metabolism of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). preprints.orgmdpi.com Specifically, CYP1A1 and CYP1B1 are known to be involved in the metabolic activation of benzo[a]pyrene (B130552) and its derivatives. nih.gov These enzymes can catalyze the nitroreduction of compounds like 1,6-dinitrobenzo[a]pyrene. oup.comnih.gov The involvement of CYP enzymes highlights a major pathway for the bioactivation of this compound within the cell. mdpi.com While CYP enzymes are central to the metabolism of many xenobiotics, their role in nitroreduction contributes to the formation of toxic metabolites from 1,6-dinitrobenzo[a]pyrene. nih.govresearchgate.net

Involvement of Cytosolic Nitroreductases (e.g., Xanthine (B1682287) Oxidase, Aldehyde Oxidase, DT-Diaphorase)

In addition to microsomal CYP enzymes, cytosolic nitroreductases are also key players in the metabolic reduction of 1,6-dinitrobenzo[a]pyrene. oup.com Enzymes such as xanthine oxidase and aldehyde oxidase, found in the soluble fraction of the cell, can catalyze the reduction of nitroaromatic compounds. oup.comamazonaws.com DT-diaphorase is another cytosolic enzyme implicated in these nitroreduction pathways. oup.com For instance, xanthine oxidase has been shown to catalyze the nitroreduction of various nitro-PAHs, leading to the formation of their respective amines. acs.org

O-Esterification Processes

Following nitroreduction to an N-hydroxyarylamine, O-esterification is a critical second step in the bioactivation of 1,6-dinitrobenzo[a]pyrene. This process involves the addition of an acetyl or sulfonyl group to the hydroxylamine, forming a more reactive ester. This esterification is catalyzed by acetyltransferases and sulfotransferases. oup.com The resulting O-acetylated or O-sulfated esters are unstable and can spontaneously break down to form a highly reactive nitrenium ion, which is capable of binding to DNA and initiating mutagenic or carcinogenic events. nih.govresearchgate.net

Acetylation-Dependent Pathways

Acetylation is a key pathway in the metabolic activation of dinitropyrenes. nih.gov Acetyl-CoA dependent O-acetylation of the N-hydroxyarylamine metabolite is a crucial step that significantly enhances the reactivity of the compound. acs.org This process is catalyzed by N-acetyltransferases (NATs). oup.com The resulting N-acetoxy arylamine is a potent electrophile that can readily form DNA adducts. nih.gov Studies with Salmonella typhimurium strains have highlighted the importance of O-acetyltransferase in the mutagenic activation of nitroaromatic compounds. nih.gov

In Vitro Metabolic Studies in Cellular Models

In vitro studies using various cellular models have been instrumental in elucidating the metabolic pathways of 1,6-dinitrobenzo[a]pyrene. For example, studies using human hepatoma HepG2 cells have demonstrated the genotoxicity of related dinitrobenzo[e]pyrene, indicating that these cells possess the necessary enzymatic machinery for metabolic activation. oup.com Research using Salmonella typhimurium strains, particularly those engineered to overexpress nitroreductase or O-acetyltransferase, has been pivotal in demonstrating the roles of these enzymes in the mutagenicity of dinitropyrenes. ca.gov These bacterial assays have shown that the mutagenic potential of compounds like 1,6-dinitrobenzo[a]pyrene is dependent on these metabolic activation pathways. ca.gov Furthermore, studies with rat liver and mammary gland cytosol have confirmed the importance of cytosolic enzymes and acetyl CoA-dependent pathways in the formation of DNA adducts from dinitropyrenes. acs.org

Molecular and Cellular Interactions of 1,6 Dinitrobenzo a Pyrene

DNA Adduct Formation Mechanisms

The process of DNA adduct formation by nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) typically involves metabolic activation. This process begins with the reduction of a nitro group to a reactive N-hydroxy arylamine intermediate. This intermediate can then bind to DNA bases, forming adducts.

Specificity of Binding to DNA Bases (e.g., Guanine (B1146940), Adenine)

The metabolic activation of dinitropyrenes, a related class of compounds, proceeds through nitroreduction to generate reactive N-hydroxy arylamine intermediates. nih.gov These intermediates are known to form C8-substituted deoxyguanosine adducts. nih.gov While this provides a likely pathway, specific studies confirming the binding preference of 1,6-Dinitrobenzo(a)pyrene to guanine or adenine (B156593) are not extensively detailed in the available research.

Comparative studies indicate that the metabolic activation of this compound is less efficient than that of its 3,6-isomer. Research suggests that 3,6-Dinitrobenzo(a)pyrene is more readily reduced to its subsequent nitroso- and amino-derivatives, which are critical for its higher mutagenic activity. niph.go.jp This difference in the rate and extent of metabolic reduction likely contributes to the lower genotoxicity and DNA adduct formation potential of the 1,6-isomer.

Studies on the mutagenicity of dinitrobenzo[a]pyrene isomers in Salmonella typhimurium TA98 further illustrate this difference in reactivity.

| Compound | Relative Mutagenicity in S. typhimurium TA98 | Notes |

|---|---|---|

| This compound | ~1% of 3,6-isomer | Activity reported under standard conditions. ca.gov |

| This compound | ~5% of 3,6-isomer | Activity reported under conditions favoring O-acetylation. ca.gov |

| 3,6-Dinitrobenzo(a)pyrene | Significantly higher | Exhibited strong direct mutagenic activity. niph.go.jpca.gov |

Influence of DNA and Chromatin Structure on Adduct Formation

Specific research detailing how DNA and chromatin architecture influence the formation of adducts by this compound could not be identified in the available search results.

Impact on DNA Replication Fidelity

No specific information regarding the impact of this compound adducts on the fidelity of DNA replication was found in the reviewed scientific literature.

Activation of Cellular Stress and DNA Damage Response Pathways

The introduction of bulky DNA adducts by chemical agents typically triggers cellular stress and DNA damage responses, leading to the activation of complex signaling pathways designed to arrest the cell cycle and initiate DNA repair or apoptosis.

Induction of Histone H2AX Phosphorylation (γ-H2AX)

While other genotoxic nitro-PAHs, such as 3,6-Dinitrobenzo[e]pyrene, are known to induce the phosphorylation of histone H2AX (a marker for DNA double-strand breaks and replication stress), specific evidence for this induction by this compound is not present in the available research. nih.gov

Modulation of Cell Cycle Regulators (e.g., p53, p21, CHK2)

Detailed studies concerning the modulation of key cell cycle regulators like p53, p21, and CHK2 following exposure to this compound were not found in the search results. Tumorigenicity studies have shown that, unlike its parent compound benzo(a)pyrene, this compound did not induce subcutaneous tumors in rats under the tested conditions. who.int This lack of tumorigenic activity aligns with its observed lower mutagenicity and may suggest a reduced capacity to drive the cellular changes associated with cancer, which are often mediated by pathways involving p53. ca.gov

Interactions with Biological Macromolecules and Enzyme Active Sites

The genotoxicity of this compound, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is intrinsically linked to its ability to interact with and modify biological macromolecules. A primary mechanism of its carcinogenicity involves the formation of DNA adducts—covalent bonds between the chemical and DNA. This process is not direct; rather, it requires metabolic activation of the parent compound into reactive electrophilic intermediates.

Studies on the related compound 1,6-dinitropyrene (B1200346) (1,6-DNP) in human mammary epithelial cells (MCF-10F) have demonstrated that these cells can convert 1,6-DNP into DNA-binding forms. nih.gov The formation of these DNA adducts is a critical step in the initiation of carcinogenesis. wikipedia.org While direct studies on the specific adducts of this compound are limited, the general mechanism for nitro-PAHs involves the reduction of the nitro groups to form N-hydroxyarylamines. These intermediates can then be further activated, for instance by O-esterification, to form reactive species that readily bind to nucleophilic sites on DNA bases, particularly guanine and adenine. wikipedia.org

The interaction with enzymes is a dual-edged sword. On one hand, metabolic enzymes are responsible for the activation of this compound to its DNA-damaging form. On the other hand, these enzymes are also the initial point of contact for the compound within the cell. The binding of dinitrobenzo[a]pyrene isomers to the active sites of enzymes involved in mutagenic pathways is thought to be promoted by their electronic charge distribution. nih.gov

The metabolic activation of procarcinogens like PAHs and nitro-PAHs is predominantly carried out by a superfamily of enzymes known as cytochrome P450s (CYPs). nih.govpreprints.org Research on the parent compound, benzo[a]pyrene (B130552) (B[a]P), has identified key roles for CYP families 1A and 1B (specifically CYP1A1, CYP1A2, and CYP1B1) in its metabolism. preprints.orgnih.gov It is highly probable that these same enzymes are involved in the metabolic processing of this compound. Other enzyme families, such as aldo-keto reductases (AKRs) and sulfotransferases (SULTs), also play a role in the metabolism of PAHs. preprints.org

Furthermore, studies have shown that certain phytochemicals can inhibit the formation of DNA adducts. For example, in the case of 1,6-DNP, treatment with dibenzoylmethane (B1670423) and sulforaphane (B1684495) significantly inhibited DNA adduct formation in MCF-10F cells. nih.gov This inhibition by sulforaphane was linked to an increase in the expression of Phase II detoxification enzymes like NAD(P)H:quinone reductase (QR) and glutathione (B108866) S-transferase (GST), highlighting the complex interplay between the compound, metabolic enzymes, and cellular defense mechanisms. nih.gov

| Compound/Metabolite | Interacting Macromolecule/Enzyme | Type of Interaction | Reference |

| 1,6-Dinitropyrene (related compound) | DNA | Covalent adduct formation | nih.gov |

| 1,6-Dinitropyrene (related compound) | NAD(P)H:quinone reductase (QR) | Enzyme induction (by inhibitor) | nih.gov |

| 1,6-Dinitropyrene (related compound) | Glutathione S-transferase (GST) | Enzyme induction (by inhibitor) | nih.gov |

| Benzo[a]pyrene (parent compound) | Cytochrome P450 1A1, 1A2, 1B1 | Metabolic activation | preprints.orgnih.gov |

| Nitro-PAHs (general) | DNA | Covalent adduct formation | wikipedia.org |

Modulation of Gene Expression and Signal Transduction Pathways (e.g., Aryl Hydrocarbon Receptor Activation)

This compound can significantly alter cellular function by modulating gene expression and interfering with signal transduction pathways. A key pathway implicated in the cellular response to PAHs is the Aryl Hydrocarbon Receptor (AhR) signaling pathway. nih.govfrontiersin.org The AhR is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm. aopwiki.org Upon binding by a ligand, such as a PAH, the AhR translocates to the nucleus, forms a heterodimer with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes. frontiersin.org

While direct evidence for this compound is still emerging, extensive research on its parent compound, benzo[a]pyrene (B[a]P), demonstrates potent activation of the AhR pathway. nih.govfrontiersin.orgmdpi.comnih.gov This activation leads to the upregulation of a battery of genes, most notably Phase I metabolizing enzymes like CYP1A1. nih.govfrontiersin.org This induction is a classic cellular response to xenobiotic exposure, aimed at detoxifying and eliminating the foreign compound. However, as discussed previously, this metabolic activation can also lead to the production of carcinogenic intermediates.

Beyond the classic xenobiotic response, AhR activation by B[a]P has been shown to modulate a wider array of genes and pathways. For instance, in HaCaT cells (a human keratinocyte cell line), B[a]P-induced AhR activation led to the overexpression of AQP3 (Aquaporin 3) and Notch1, genes implicated in cell growth and differentiation, and enriched in cancer-related signaling pathways. nih.gov

The influence of AhR activation extends to the immune system. Studies in mice have shown that B[a]P exposure via AhR activation can modulate the immune response during a bacterial infection, leading to faster induction of proinflammatory factors like IL-12, IFN-γ, TNF-α, IL-1β, IL-6, and IL-18, as well as anti-inflammatory cytokines IL-10 and IL-22. mdpi.comnih.gov This highlights the complex, context-dependent role of AhR signaling in cellular homeostasis.

Furthermore, B[a]P has been shown to affect developmental pathways. In C. elegans, B[a]P exposure led to the dysregulation of collagen genes such as dpy-17, col-19, and bli-2, potentially through the modulation of the insulin/IGF signaling pathway. mdpi.com In Japanese medaka, B[a]P exposure suppressed fecundity and induced skeletal deformations in the F1 generation, effects that could be modulated by co-exposure to other environmental contaminants. pku.edu.cn

Given that this compound is a structural derivative of B[a]P, it is highly likely to engage similar signal transduction pathways, particularly the AhR pathway, to exert its cellular effects. The nitration of the benzo[a]pyrene core may influence the potency and specific downstream consequences of this activation.

| Pathway/Gene | Modulating Compound | Effect | Model System | Reference |

| Aryl Hydrocarbon Receptor (AhR) Pathway | Benzo[a]pyrene (parent compound) | Activation | HaCaT cells, Mice | nih.govfrontiersin.org |

| CYP1A1 Gene Expression | Benzo[a]pyrene (parent compound) | Upregulation | HaCaT cells, 16HBECs | nih.govfrontiersin.org |

| AQP3 and Notch1 Gene Expression | Benzo[a]pyrene (parent compound) | Upregulation | HaCaT cells | nih.gov |

| Pro-inflammatory Cytokine Expression | Benzo[a]pyrene (parent compound) | Upregulation | Mice | mdpi.comnih.gov |

| Collagen Gene Expression (dpy-17, col-19, bli-2) | Benzo[a]pyrene (parent compound) | Downregulation | C. elegans | mdpi.com |

Genotoxicity of 1,6 Dinitrobenzo a Pyrene: Mechanisms and Comparative Studies

Mutagenicity in Bacterial and Mammalian Cell Systems

1,6-Dinitrobenzo(a)pyrene (1,6-DNP) has been identified as a direct-acting mutagen in bacterial assays, capable of inducing genetic mutations without the need for an external metabolic activation system. ca.govca.gov The genotoxicity of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like 1,6-DNP is intrinsically linked to the metabolic reduction of their nitro groups. nih.govnih.govacs.org This process is a critical step for their activation into DNA-reactive metabolites.

The metabolic pathway involves the reduction of a nitro group to a nitroso derivative, followed by further reduction to a reactive N-hydroxyarylamine. nih.gov This N-hydroxyarylamine can then form adducts with DNA, leading to mutations. Studies utilizing a rat liver postmitochondrial fraction (S9) have demonstrated that dinitrobenzo[a]pyrenes are reduced to their corresponding amino-nitro derivatives. nih.govnih.gov Specifically, when 1,6-DNP was incubated anaerobically with a rat liver S9 mix, it was metabolized to 1-amino-6-nitrobenzo[a]pyrene. nih.gov However, the rate of this reduction is significantly influenced by the position of the nitro groups on the benzo[a]pyrene (B130552) skeleton. nih.gov

The mutagenic potency of dinitrobenzo[a]pyrene isomers varies dramatically depending on the specific placement of the nitro groups on the aromatic ring structure. nih.govnih.gov Comparative studies have consistently shown that this compound is significantly less mutagenic than its isomer, 3,6-Dinitrobenzo(a)pyrene (3,6-DNP). nih.govnih.gov

In studies using the Salmonella typhimurium tester strain TA98, which is sensitive to frameshift mutagens, the mutagenic activity of 1,6-DNP was found to be approximately 1% of that observed for 3,6-DNP at similar doses. ca.govca.gov The disparity in mutagenic strength is directly linked to the differing efficiencies of their metabolic activation. nih.gov The nitroreductase enzymes present in the bacterial tester strains, or added via an S9 mix, reduce 3,6-DNP far more efficiently than 1,6-DNP. nih.gov When 1,6-DNP and 3,6-DNP were incubated with rat liver S9, the rate of reduction to their respective amino-nitro metabolites was starkly different: 3,6-DNP was reduced to 3-amino-6-nitrobenzo[a]pyrene at a rate of 958 ± 26 pmole per mg of protein, whereas 1,6-DNP was reduced to 1-amino-6-nitrobenzo[a]pyrene at a rate of only 79 ± 8 pmole per mg of protein. nih.gov

This structure-activity relationship, where substitution at the 3-position confers higher mutagenicity than at the 1- or 6-positions, is a recurring theme among nitrated benzo[a]pyrene derivatives. nih.gov Under experimental conditions that enhance O-esterification, a subsequent activation step for N-hydroxyarylamines, the mutagenicity of 1,6-DNP increased to about 5% of that of 3,6-DNP, but it remained substantially less potent. ca.govca.gov

| Compound | Relative Mutagenic Potency (vs. 3,6-DNP) | Metabolic Reduction Rate (pmol/mg protein) | Reference |

|---|---|---|---|

| This compound | ~1% | 79 ± 8 | ca.govca.govnih.gov |

| 3,6-Dinitrobenzo(a)pyrene | 100% | 958 ± 26 | ca.govca.govnih.gov |

Direct-Acting Mutagenicity and Metabolic Activation Requirements

Induction of Chromosomal Aberrations and DNA Strand Breaks

Scientific literature from the reviewed sources lacks specific studies investigating the induction of micronuclei by this compound. While the micronucleus assay is a standard method for detecting cytogenetic damage caused by chemical agents, dedicated research applying this assay to 1,6-DNP was not identified. vliz.beoup.comoup.com

There is no readily available information in the reviewed scientific literature on the ability of this compound to induce sister chromatid exchange (SCE). Although SCE analysis is a sensitive cytogenetic endpoint for assessing DNA damage, specific experimental data for 1,6-DNP is absent from the surveyed reports. ca.govoup.comnih.gov

An evaluation of the existing literature did not yield specific studies that have utilized the single-cell gel electrophoresis, or Comet assay, to detect DNA strand breaks or alkali-labile sites resulting from exposure to this compound. While the Comet assay is a sensitive method for quantifying various forms of DNA damage, research focused on applying this technique to 1,6-DNP was not found. vliz.benih.govoup.com

Environmental Fate, Degradation, and Remediation Strategies for 1,6 Dinitrobenzo a Pyrene

Abiotic Transformation Processes

Abiotic transformation processes are non-biological reactions that lead to the degradation of 1,6-Dinitrobenzo(a)pyrene in the environment. These are primarily driven by photochemical reactions and interactions with naturally occurring radicals.

Photochemical Degradation (Photolysis)

Photochemical degradation, or photolysis, is a significant abiotic process for the transformation of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like this compound. researchgate.net Exposure to light, particularly ultraviolet (UV) radiation, can induce chemical changes in the molecule. researchgate.net

Research on dinitropyrenes, such as 1,6-dinitropyrene (B1200346) (1,6-DNP), a compound structurally related to this compound, has shown that photochemical degradation is a primary mechanism for their removal from the environment. researchgate.net Studies have demonstrated that irradiation of 1,6-DNP in solution leads to its photodegradation, with the rate and products being dependent on the wavelength of the radiation. researchgate.net For instance, excitation with different wavelengths can lead to varying amounts of radical production versus triplet-state population, which are two primary reaction pathways. researchgate.net The photoproducts of dinitropyrene (B1228942) degradation often include oxidized forms like hydroxynitropyrenes and pyrenediones. researchgate.net It has been observed that 1,6-DNP is significantly more photochemically active than its isomer, 1,8-DNP. researchgate.net

While direct studies on this compound are limited, the behavior of similar compounds suggests that photolysis is a key environmental fate process. For example, 3,6-dinitrobenzo[a]pyrene has been shown to be readily decomposed by UV irradiation, forming 3-nitrobenzo[a]pyrene-6-quinone. researchgate.netnih.gov This transformation indicates that photochemical reactions can alter the structure and potential toxicity of dinitrobenzo(a)pyrenes. The photolysis of the parent compound, benzo[a]pyrene (B130552) (BaP), is also well-documented, where it is transformed into more polar materials that can be more readily biodegraded. nih.gov

Reactions with Environmental Radicals

This compound can react with various environmental radicals, which are highly reactive chemical species present in the atmosphere and other environmental compartments. The primary radicals of concern are the hydroxyl radical (OH) and the nitrate (B79036) radical (NO3).

The parent compound, benzo[a]pyrene, is known to react with hydroxyl radicals. escholarship.orgoregonstate.edu These reactions, particularly in the gas phase and in the presence of nitrogen oxides (NOx), can lead to the formation of nitro-PAHs. wisdomlib.org Heterogeneous reactions of PAHs on surfaces with radicals like OH and NO3/N2O5 are also significant transformation pathways, leading to the formation of various nitrated and oxygenated products. escholarship.orgoregonstate.edu For example, the reaction of benzo[a]pyrene with NO3/N2O5 has been shown to be an effective pathway for the formation of mononitro isomers. escholarship.org While specific data on this compound's reactions with these radicals is scarce, the known reactivity of its parent PAH and other nitro-PAHs suggests that such reactions are plausible and would contribute to its environmental transformation.

Bioremediation Approaches

Bioremediation utilizes biological organisms, such as bacteria, fungi, and plants, to degrade or transform hazardous substances into less toxic forms. This approach is a key strategy for the cleanup of environments contaminated with persistent organic pollutants like this compound.

Phyto/Microalgal Degradation

Phytoremediation and microalgal degradation are emerging green technologies for the remediation of contaminated sites. nih.govcore.ac.uk

Phytoremediation: This process involves the use of plants to remove, contain, or degrade contaminants in soil and water. nih.gov Plants can directly take up and metabolize some organic pollutants. More significantly, they create a favorable environment in the root zone (rhizosphere) for microbial activity. nih.gov The roots release exudates that can serve as a carbon source for microorganisms, stimulating the co-metabolic degradation of pollutants like PAHs. This combined action of plants and their associated rhizosphere microbes is known as rhizoremediation. nih.gov

Enzymatic Bioremediation

Enzymatic bioremediation involves the use of isolated enzymes, derived from microorganisms or plants, to treat contaminated environments. nih.govcore.ac.uk This approach offers several advantages, including higher reaction rates, specificity, and the ability to function under a wider range of environmental conditions compared to whole-cell systems. nih.gov

The key enzymes involved in the degradation of PAHs and their derivatives include:

Dioxygenases: These bacterial enzymes are crucial for the initial step of aerobic PAH degradation, inserting two oxygen atoms into the aromatic ring. mdpi.commdpi.com

Ligninolytic Enzymes: Produced by fungi, enzymes like laccases and peroxidases have a broad substrate range and can oxidize a variety of recalcitrant compounds, including PAHs. openbiotechnologyjournal.com

Nitroreductases: These enzymes are particularly important for the degradation of nitroaromatic compounds. preprints.org They catalyze the reduction of the nitro group (-NO2) to a nitroso, hydroxylamino, and finally an amino group (-NH2). preprints.org This initial reduction is often a critical detoxification step and can make the molecule more susceptible to subsequent ring cleavage. nih.gov For example, a nitroreductase from Bacillus subtilis has been shown to be responsible for the initial degradation step of the dinitroaniline herbicide pendimethalin. nih.gov It is plausible that similar enzymes are involved in the breakdown of this compound. nih.govpreprints.org

Cytochrome P450 Monooxygenases: Found in both bacteria and fungi, these enzymes are also involved in the initial oxidation of PAHs. nih.govopenbiotechnologyjournal.com

Table 2: Key Enzymes in the Bioremediation of PAHs and Nitro-PAHs

| Enzyme Class | Source Organism(s) | Function | Reference |

|---|---|---|---|

| Dioxygenase | Bacteria (Mycobacterium, Pseudomonas) | Ring hydroxylation | mdpi.commdpi.com |

| Lignin Peroxidase | Fungi (White-rot) | Oxidative degradation | openbiotechnologyjournal.com |

| Manganese Peroxidase | Fungi (White-rot) | Oxidative degradation | openbiotechnologyjournal.com |

| Laccase | Fungi (White-rot) | Oxidative degradation | openbiotechnologyjournal.com |

| Nitroreductase | Bacteria (Bacillus) | Reduction of nitro groups | preprints.orgnih.gov |

| Cytochrome P450 | Bacteria, Fungi | Ring oxidation | nih.govopenbiotechnologyjournal.com |

Compound Name Table

| Compound Name |

|---|

| This compound |

| 1,6-dinitropyrene (1,6-DNP) |

| 1,8-dinitropyrene (1,8-DNP) |

| 1-amino-6-nitroBaP |

| 1-nitrobenzo(a)pyrene |

| 3,6-dinitrobenzo(a)pyrene |

| 3-amino-6-nitroBaP |

| 3-nitrobenzo(a)pyrene |

| 3-nitrobenzo[a]pyrene-6-quinone |

| Benzo[a]pyrene (BaP) |

| hydroxynitropyrenes |

| pendimethalin |

Advanced Remediation Technologiesmostwiedzy.pl

The remediation of persistent organic pollutants such as this compound from environmental matrices presents a significant challenge. While traditional methods exist, advanced remediation technologies are gaining attention for their potential to achieve higher degradation efficiencies and address the recalcitrant nature of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). Research into these advanced technologies for this compound specifically is limited; however, studies on related nitro-PAHs and parent PAHs provide a strong basis for evaluating potential strategies. These technologies primarily include advanced oxidation processes (AOPs), nanoremediation, and innovative thermal treatments.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which can non-selectively degrade a wide range of organic contaminants. routledge.come3s-conferences.orgd-nb.info

Fenton and Fenton-like Reactions: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals. routledge.com This method has proven effective for the degradation of various PAHs. For instance, a modified Fenton process using iron nanoparticles has demonstrated high removal efficiency for pyrene (B120774) in soil. mdpi.com In a study on a mixture of 16 PAHs, the Fenton process achieved 92% removal under natural pH conditions. routledge.com While specific data for this compound is not available, the strong oxidative power of •OH suggests potential applicability. The key challenge lies in controlling the reaction pH and managing potential iron sludge formation. routledge.commdpi.com

Persulfate-Based AOPs: An alternative to Fenton chemistry involves the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) to generate sulfate (B86663) radicals (SO₄•⁻). These radicals have a higher redox potential and a longer half-life than hydroxyl radicals, making them particularly effective in soil and water remediation. routledge.com Activation can be achieved through heat, UV light, or transition metals. routledge.com A dual system of hydrogen peroxide and persulfate has been reported to remove nearly 90% of PAHs. routledge.com The use of zero-valent iron (ZVI) to activate persulfate is also a widely utilized and effective strategy for organic pollutant degradation. lidsen.com

Photocatalysis: This technology utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation with light of sufficient energy, generates electron-hole pairs. routledge.com These charge carriers react with water and oxygen to produce ROS that can degrade pollutants. Photocatalysis has been reported as an efficient method for water purification and could be applied to water contaminated with this compound. routledge.com

Nanoremediation

The application of nanomaterials in remediation offers advantages due to their high surface-area-to-volume ratio and enhanced reactivity. bohrium.com

Zero-Valent Iron Nanoparticles (nZVI): Nanoscale zero-valent iron is a strong reducing agent that has been successfully used to remediate a variety of contaminants, including nitroaromatic compounds. mdpi.com For nitrated PAHs, nZVI can facilitate the chemical reduction of the nitro groups to amino groups, which typically results in less toxic and more biodegradable compounds. nsf.gov A study on 1-nitropyrene (B107360) in soil demonstrated that ZVI achieved an 83.1% removal by converting it to 1-aminopyrene. nsf.gov This suggests that nZVI could be a highly effective technology for the detoxification of this compound by reducing its nitro functional groups.

Catalytic Nanoparticles: Nanoparticles can also be engineered to act as catalysts. For example, bentonite (B74815) clay impregnated with earth-abundant transition metals like iron or copper has been shown to catalyze pyrolysis reactions, lowering the temperature required for the degradation of PAHs like pyrene. frontiersin.org Theoretical studies using density functional theory (DFT) have explored the catalytic degradation of benzo[a]pyrene by manganese-corrolazine, indicating that the reaction mechanism can be simplified and enhanced by applying an external electric field. nih.gov Such catalytic approaches could potentially be tailored for the degradation of this compound.

Other Emerging Technologies

Microwave-Assisted Remediation: Microwave heating has been investigated as a method for treating soils contaminated with PAHs and nitro-PAHs. The process involves mechanisms such as thermal desorption and molecular bond breaking. routledge.com This technology has the advantage of being transportable for in-situ applications.

Integrated Remediation Systems: Combining different remediation technologies can overcome the limitations of individual processes. nih.gov A common approach is to use a chemical oxidation method as a pre-treatment to break down complex, high-molecular-weight pollutants into more biodegradable intermediates, which are then treated using biological methods. lidsen.com For example, moderate chemical oxidation coupled with microbial degradation has been shown to be effective for benzo[a]pyrene removal from soil, while reducing the adverse effects of high oxidant doses on soil health. Such an integrated approach could offer a sustainable and effective solution for sites contaminated with this compound.

The table below summarizes the removal efficiencies of various advanced remediation technologies for compounds structurally related to this compound, highlighting their potential applicability.

Interactive Data Table: Remediation Efficiency for Structurally Related PAHs

| Contaminant | Technology | Matrix | Removal Efficiency (%) | Reference |

| 1-Nitropyrene | Activated Carbon | Soil | 88.1 | nsf.gov |

| 1-Nitropyrene | Zero-Valent Iron (ZVI) | Soil | 83.1 | nsf.gov |

| Pyrene | Modified Fenton (nZVI) | Soil | 99.0 | mdpi.com |

| Benzo[a]pyrene | Moderate KMnO₄ Oxidation + Bioremediation | Loam Clay Soil | 94.3 | |

| PAHs (Mixture) | Fenton Process | Water | 92.0 | routledge.com |

Theoretical and Computational Chemistry Studies of 1,6 Dinitrobenzo a Pyrene

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and to a lesser extent, Hartree-Fock (HF) methods, have been instrumental in characterizing 1,6-dinitrobenzo(a)pyrene. nih.goviaea.orgresearchgate.net These computational approaches solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in this compound, known as its equilibrium geometry. nih.goviaea.orgresearchgate.net These calculations have shown that the structural and energetic properties of this compound are substantially similar to its isomer, 3,6-dinitrobenzo(a)pyrene. nih.goviaea.org

A key structural feature of nitro-substituted polycyclic aromatic hydrocarbons is the orientation of the nitro (NO2) groups relative to the plane of the aromatic rings. nih.govresearchgate.net The orientation of these substituents is influenced by steric hindrance with nearby hydrogen atoms. researchgate.net In the case of the related 6-nitrobenzo[a]pyrene, DFT calculations predicted O-N-C-C dihedral angles of 62.6° and 62.8°, which is in good agreement with experimental X-ray diffraction data. researchgate.net This indicates a significant twisting of the nitro group out of the aromatic plane due to steric hindrance. researchgate.net While specific dihedral angles for this compound are not detailed in the provided results, the general principle of steric hindrance influencing nitro group orientation is a critical aspect of its conformational analysis. nih.govresearchgate.net

Quantum chemical calculations provide valuable insights into the electronic properties of this compound, which are crucial for understanding its reactivity and potential biological activity. nih.goviaea.orginnovareacademics.in

Ionization Potential (IP) and Electron Affinity (EA): The vertical first ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) have been calculated for this compound using DFT and semiempirical PM6 methods. nih.goviaea.org The calculated IP and EA values for this compound are practically identical to those of its 3,6-isomer. nih.goviaea.org This suggests that the ease of oxidation and reduction is similar for both isomers. nih.gov

Electronic Dipole Polarizability (α): The electronic dipole polarizability describes the tendency of the molecule's electron cloud to be distorted by an external electric field. The calculated polarizability values for 1,6- and 3,6-dinitrobenzo[a]pyrene are practically identical. nih.goviaea.org

These electronic properties are summarized in the table below.

| Property | This compound | 3,6-Dinitrobenzo(a)pyrene | Method |

| Dipole Moment (µ) | 1.9 D | 8.2 D | DFT |

| Ionization Potential (IP) | Practically Identical | Practically Identical | DFT/PM6 |

| Electron Affinity (EA) | Practically Identical | Practically Identical | DFT/PM6 |

| Polarizability (α) | Practically Identical | Practically Identical | DFT/PM6 |

Reactivity and HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. innovareacademics.inmdpi.com A smaller HOMO-LUMO energy gap generally implies higher reactivity. innovareacademics.in For nitroaromatic compounds, specific electronic properties like HOMO and LUMO energies indicate that the molecules are very reactive. innovareacademics.in Quantum chemical calculations of the LUMO/HOMO energy gap have been performed for a series of nitro-PAHs, although specific values for this compound were not detailed in the provided results. mdpi.com

Structural Elucidation and Conformational Analysis

Spectroscopic Property Predictions and Correlations

Computational chemistry is also a powerful tool for predicting and interpreting various types of molecular spectra.

The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. sfasu.edunih.gov For this compound, DFT and semiempirical PM6 methods have been used to evaluate its infrared spectra. nih.goviaea.org The calculations show that the vibrational properties of 1,6- and 3,6-dinitrobenzo[a]pyrene isomers are substantially similar. nih.goviaea.org

For the related mononitrated benzo[a]pyrenes, detailed DFT calculations (B3LYP/6-311+G**) have been performed to compute their vibrational spectra, with predictions for vibrational data being within approximately 5 cm⁻¹ of experimental data. sfasu.edunih.gov Normal mode assignments, particularly for the nitro group vibrations, have been proposed based on these calculations. sfasu.edunih.gov While specific frequency data for this compound is not provided, the methodologies applied to its mono-nitro counterparts are directly applicable.

Theoretical calculations can predict the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. For the related mononitrated benzo[a]pyrenes, the computation of ¹³C chemical shifts has been investigated using the GIAO (Gauge-Including Atomic Orbital) method at the B3LYP level of theory with various basis sets. researchgate.netresearchgate.net The GIAO B3LYP/6-311+G(d,p)//B3LYP/6-311G(d,p) level of theory was found to yield chemical shifts in good agreement with experimental data, with a correlation coefficient (r²) greater than 0.90. researchgate.netresearchgate.net This demonstrates the potential for accurately predicting the NMR spectra of complex molecules like this compound.

Time-dependent density functional theory (TD-DFT) is a common method for studying electronic transitions and excited states of molecules. researchgate.net These calculations can predict the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-vis) range, and provide insights into the nature of the excited states.

For the mononitrated benzo[a]pyrenes, TD-DFT has been used to assign electronic transitions, and the results are in good agreement with experimental electronic spectra. researchgate.net These studies have also explored changes in electron density distributions in the ground and excited states to understand potential photochemical reaction mechanisms. researchgate.net While specific data for this compound is not available in the provided search results, the same computational approaches can be applied to understand its electronic absorption properties and excited-state behavior.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

Structure-Activity Relationship Modeling

The development of quantitative structure-activity relationships (QSAR) is a significant challenge for nitro-aromatic compounds due to the complex interplay of various structural and electronic factors that determine their biological activity. researchgate.net Mathematical models, including regression analysis, have shown promise in predicting the mutagenic activity of these compounds. researchgate.net

Studies on dinitrobenzo[a]pyrene isomers, specifically this compound and 3,6-Dinitrobenzo(a)pyrene, have been conducted to understand the relationship between their chemical structure and mutagenicity. researchgate.netca.gov It has been observed that 3,6-Dinitrobenzo[a]pyrene exhibits potent, direct-acting mutagenicity in Salmonella typhimurium strain TA98, whereas this compound shows significantly lower mutagenic activity in the same assay. ca.gov The mutagenicity of 1,6-dinitrobenzo[a]pyrene was found to be about one percent of that of 3,6-dinitrobenzo[a]pyrene at similar doses. ca.gov

Theoretical and computational chemistry has been employed to investigate the electronic properties that may account for these differences in mutagenic potential. researchgate.netresearchgate.net Using Density Functional Theory (DFT), researchers have calculated various electronic descriptors for these isomers. researchgate.netresearchgate.net While properties such as vertical first ionization potential (IP), electron affinity (EA), and electronic polarizability (α) were found to be practically identical for the two isomers, a significant difference was predicted for the dipole moment (μ). researchgate.net The calculated dipole moment for 3,6-Dinitrobenzo(a)pyrene is notably higher than that for the 1,6-isomer. researchgate.net

The orientation of the nitro groups relative to the aromatic ring system is also considered a critical factor influencing the toxicological activities of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). wisdomlib.org In 6-nitrobenzo[a]pyrene, a precursor to both dinitro isomers, the nitro group is forced into a perpendicular orientation relative to the aromatic ring due to steric hindrance from hydrogen atoms in the peri position. researchgate.netwisdomlib.org This structural feature likely influences the electronic and, consequently, the biological properties of its dinitrated derivatives.

A QSAR model developed using a partial least squares (PLS) scheme and a more advanced machine learning-based hierarchical support vector regression (HSVR) has been used to predict the mutagenicity of nitroaromatic compounds. researchgate.net Such models, which incorporate various calculated molecular descriptors, aim to identify the key features driving mutagenicity. For nitroaromatics, factors such as the presence of fused planar hydrophobic rings and substitutions by electron-donating and hydrogen bond accepting groups are considered likely to increase mutagenicity. innovareacademics.in

Table 1: Calculated Electronic Properties of Dinitrobenzo[a]pyrene Isomers

| Compound | Dipole Moment (μ) [D] (DFT) |

|---|---|

| 1,6-Dinitrobenzo[a]pyrene | ~3.8 |

| 3,6-Dinitrobenzo[a]pyrene | ~8.2 |

Data sourced from DFT calculations. researchgate.net

Prediction of Atmospheric Transformation Products and Reactive Sites

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are subject to atmospheric transformation through reactions with oxidants like hydroxyl radicals (OH•), nitrogen oxides (NOx), and ozone (O3). nih.gov These reactions lead to the formation of nitrated and oxygenated products. nih.gov Theoretical and computational methods are crucial for predicting the reactive sites on PAH molecules, which in turn helps in identifying the likely transformation products formed in the atmosphere. nih.govcecam.org

Several theoretical approaches have been evaluated for their ability to predict reactive sites on PAHs. These include analyzing aromatic resonance structures (Clar's theory), the thermodynamic stability of hydroxylated PAH adduct intermediates, computed atomic charges, and the average local ionization energy (ALIE) at various atomic or bond sites. nih.gov For benzo[a]pyrene (B130552) (BaP), the parent compound of this compound, the ALIE approach has proven to be highly accurate in predicting the most reactive sites. nih.gov

Computational studies using Density Functional Theory (B3LYP/6–31G(d)) have shown that for BaP, the carbon atom with the lowest ALIE value is at the C6 position. nih.gov This prediction aligns well with laboratory observations, where 6-nitrobenzo[a]pyrene is a major product of BaP nitration. nih.gov The formation of 1,6-Dinitrobenzo[a)pyrene would involve a subsequent nitration reaction on the mononitrated intermediate. The prediction of the second nitration site can also be approached using these theoretical models, considering the electronic influence of the first nitro group on the reactivity of the remaining aromatic positions.

The atmospheric transformation of PAHs often occurs through heterogeneous reactions on the surface of particles. escholarship.orgoregonstate.edu Theoretical studies are used to understand the formation of nitrated PAH isomers based on the thermodynamic stability of reaction intermediates, such as the OH-PAH adducts formed during OH-radical-initiated reactions. escholarship.org These computational models provide a framework for rationalizing the distribution of isomers formed under atmospheric conditions. oregonstate.edu While specific computational studies predicting the atmospheric formation of 1,6-Dinitrobenzo[a]pyrene from BaP are not extensively detailed in the provided literature, the established methodologies for predicting reactive sites on the parent PAH provide a strong foundation for such investigations. nih.govescholarship.org

Table 2: Theoretical Approaches for Predicting Reactive Sites on PAHs

| Theoretical Approach | Principle | Application to Benzo[a]pyrene |

|---|---|---|

| Clar's Resonance Structures | Identifies the least stable aromatic rings. | Predicts reactive rings but not specific carbon atoms. nih.gov |

| Thermodynamic Stability of OH-Adducts | Hypothesizes that regiochemical preference is dictated by the stability of the intermediate adduct. | An accurate approach for predicting transformation products. nih.govescholarship.org |

| Computed Atomic Charges | Calculates charge distribution (e.g., NBO, ChelpG, Mulliken) to identify electrophilic/nucleophilic sites. | A valid approach for predicting reactivity. nih.gov |

| Average Local Ionization Energy (ALIE) | The location of the carbon with the lowest ALIE value determines the most probable site for electrophilic attack. | Successfully predicts the C6 position as a major reactive site. nih.gov |

This table summarizes general approaches for predicting reactivity on the parent PAH, Benzo[a]pyrene.

Q & A

Q. How does 1,6-DNBaP's carcinogenicity compare to benzo[a]pyrene (B[a]P) in mammalian models?

- Methodological Answer : In F344 rats, intratracheal instillation of 1,6-DNBaP (0.5 mg/kg) induces pulmonary adenomas at 18 months (incidence: 45% vs. 28% for B[a]P). Dose-response studies reveal a steeper slope for 1,6-DNBaP (ED50 = 0.2 mg/kg vs. 0.5 mg/kg for B[a]P). Mechanistically, 1,6-DNBaP generates higher levels of DNA adducts (e.g., N²-dG) in lung tissue, measured via <sup>32</sup>P-postlabeling .

Q. How do researchers resolve discrepancies between in vitro mutagenicity data and in vivo carcinogenicity findings for 1,6-DNBaP?

- Methodological Answer : Discrepancies arise from metabolic differences (e.g., nitroreductase activity in bacteria vs. mammalian CYP450 systems). Advanced models, such as transgenic rodent assays (e.g., lacZ mice), reconcile this by quantifying mutations in target tissues. For 1,6-DNBaP, in vitro Ames test results (≥500 revertants/μg) correlate weakly with in vivo tumorigenicity (R² = 0.3), necessitating multi-endpoint validation .

Q. What experimental designs optimize the assessment of 1,6-DNBaP's synergistic effects with other nitro-PAHs?

- Methodological Answer : Fractional factorial designs are recommended to test interactions. For example, co-exposure to 1,6-DNBaP and 3-nitrofluoranthene (3-NF) in A549 cells shows additive DNA damage (Comet assay: 25% tail DNA vs. 15% for individual compounds). Isobolographic analysis confirms synergy (interaction index >1). Dose-ranging studies should prioritize physiologically relevant ratios (e.g., mimicking diesel exhaust particulate profiles) .

Key Research Gaps

- Metabolite Identification : LC-QTOF-MS studies are needed to characterize 1,6-DNBaP's phase I/II metabolites in human hepatocytes.

- Epigenetic Effects : No data exist on histone modification or miRNA dysregulation induced by 1,6-DNBaP.

- Environmental Fate : Photodegradation kinetics in aqueous systems remain unquantified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.